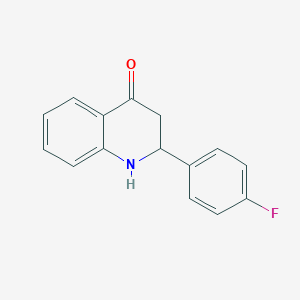

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone

Vue d'ensemble

Description

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of the fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the quinolinone ring. The reaction conditions often include:

Reagents: Aromatic aldehyde (e.g., 4-fluorobenzaldehyde), amine (e.g., aniline), acid catalyst (e.g., hydrochloric acid)

Solvent: Ethanol or methanol

Temperature: 60-80°C

Reaction Time: 6-12 hours

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of microwave-assisted synthesis is also explored to reduce reaction time and enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinolinone ring to dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions

Substitution: Halogenating agents (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst

Major Products

Oxidation: Quinolinone derivatives with hydroxyl or carbonyl groups

Reduction: Dihydroquinoline derivatives

Substitution: Halogenated quinolinone derivatives

Applications De Recherche Scientifique

Medicinal Chemistry

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone has been investigated for its potential as:

- Anticancer Agent : Studies indicate that it may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

- Neurological Disorders : The compound shows promise in modulating neurotransmitter receptors, potentially aiding in conditions like depression and anxiety.

Antimicrobial and Antiviral Properties

Research has highlighted the compound's effectiveness against various pathogens, suggesting its potential use in developing new antimicrobial and antiviral therapies.

Coordination Chemistry

The compound serves as a valuable ligand in coordination chemistry, facilitating the synthesis of metal complexes that can exhibit unique electronic properties.

Industrial Applications

Utilized in the development of dyes and pigments, this compound contributes to materials with specific electronic characteristics.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of proliferation in breast cancer cells through enzyme modulation. |

| Study B | Antimicrobial Efficacy | Showed significant activity against Gram-positive bacteria, indicating potential for new antibiotic development. |

| Study C | Coordination Chemistry | Successfully synthesized metal complexes that exhibited enhanced catalytic properties compared to traditional catalysts. |

Mécanisme D'action

The mechanism of action of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Phenyl-2,3-dihydro-4(1H)-quinolinone

- 2-(4-Chlorophenyl)-2,3-dihydro-4(1H)-quinolinone

- 2-(4-Methylphenyl)-2,3-dihydro-4(1H)-quinolinone

Comparison

Compared to its analogs, 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a more potent and selective molecule for various applications.

Activité Biologique

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone, a compound with the molecular formula and a molecular weight of approximately 241.26 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 241.26 g/mol

- CAS Number : 155370-03-9

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Quinoline derivatives are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Anticancer Activity

Research indicates that compounds within the quinoline family exhibit significant antiproliferative effects against various cancer cell lines. Specifically, derivatives similar to this compound have demonstrated promising results in inhibiting cancer cell growth.

Table 1: Anticancer Activity Data of Quinoline Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | COLO205 (Colorectal) | <0.5 | Tubulin polymerization inhibition |

| CHM-1 (analog) | H460 (Lung) | 0.89 | Induces apoptosis; G2/M phase arrest |

| HPK (analog) | Hep3B (Liver) | 0.40 | Downregulates cyclin B1 and CDK1 |

The anticancer mechanisms attributed to this compound involve:

- Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Apoptotic Pathways : Activation of caspases and modulation of cyclins have been observed in studies involving related quinoline derivatives .

Case Studies

Several studies have explored the efficacy of quinoline derivatives in preclinical settings:

- In Vitro Studies : A study evaluated the effects of various quinoline derivatives on human cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values below 1 µM, suggesting potent antiproliferative activity .

- In Silico Studies : Molecular docking studies have predicted that these compounds interact effectively with the colchicine-binding site on tubulin, further supporting their potential as anticancer agents .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic assessments indicate that quinoline derivatives exhibit favorable drug-likeness properties with acceptable bioavailability profiles. However, some studies highlight potential risks associated with drug-drug interactions and mutagenicity .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone?

- Methodological Answer : The compound can be synthesized via domino reactions or transition-metal-catalyzed processes. For example:

- Domino Reactions : Sequential reduction/oxidation followed by cyclization using substrates like 2′-aminochalcones in ionic liquids (e.g., [bmim]BF₄) at 150°C for 2.5 hours yields dihydroquinolinones with regioselective aryl substitution .

- Cu-Catalyzed Aza-Michael Addition : A one-pot method combines methyl 2-aminobenzoates with vinyl sulfones/ketones under mild conditions (room temperature to 60°C) using Cu catalysts, followed by cyclization with KOt-Bu. This avoids harsh acids or high temperatures .

- Key Considerations : Optimize reaction time and solvent polarity to minimize side products like over-oxidized 4(1H)-quinolinones .

Q. How is the structural identity of this compound verified in academic research?

- Methodological Answer :

- X-ray Crystallography : Single crystals grown via slow evaporation (e.g., Et₂O/CHCl₃ mixtures) are analyzed to confirm bond lengths, angles, and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .

- Spectroscopic Techniques : Use ¹H/¹³C NMR to verify fluorophenyl integration and carbonyl resonance (δ ~190–200 ppm for the quinolinone ring). Compare with computational predictions (e.g., PPP quantum chemical methods) for electronic transitions .

Q. What biological activities are associated with this compound?

- Methodological Answer :

- Antifungal/Cytotoxic Activity : Marine-derived analogs (e.g., 2-hexyl-2,3-dihydro-4(1H)-quinolinone) show moderate activity against Candida spp. and cancer cell lines (e.g., HepG2). Structure-activity relationship (SAR) studies suggest alkyl chain length and fluorophenyl substitution influence potency .

- Beta-2-Adrenoceptor Agonism : Fluorinated quinolones are precursors to bronchodilators (e.g., 8-hydroxyquinolinone derivatives), where the fluorophenyl group enhances receptor binding .

Advanced Research Questions

Q. How do photochemical or thermal conditions alter the stability/reactivity of this compound?

- Methodological Answer :

- Photochemical Rearrangement : UV irradiation (e.g., medium-pressure Hg lamp) induces α-cleavage, generating aminyl and acyl radicals. These recombine to form acetylated derivatives (e.g., 6-acetyl-2,3-dihydroquinolinone) via a Fries-like mechanism .

- Thermal Rearrangement : Heating with polyphosphoric acid (PPA) at 120°C promotes acetyl migration, yielding mixtures of 6-acetyl and parent quinolinone derivatives. Monitor via HPLC with Silicagel F254 TLC for purity .

Q. What analytical strategies resolve contradictions in regioselectivity during synthesis?

- Methodological Answer :

- Regioselectivity Challenges : Competing pathways (e.g., para vs. ortho substitution in fluorophenyl attachment) may arise from solvent polarity or catalyst choice.

- Resolution Strategies :

- Use DFT calculations to predict transition-state energies for competing pathways.

- Employ kinetic isotope effects (KIE) to identify rate-determining steps in domino reactions .

- Validate with NOESY NMR to confirm spatial arrangements of substituents .

Q. How can computational modeling enhance understanding of this compound’s electronic properties?

- Methodological Answer :

- PPP Quantum-Chemical Calculations : Model π→π* and n→π* transitions to correlate absorption spectra (e.g., bathochromic shifts in acetylated derivatives). Compare calculated vs. experimental λmax values in polar vs. non-polar solvents .

- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in biological matrices, critical for drug design .

Q. Data Contradiction Analysis

Q. Why do synthetic yields vary across reported methods?

- Critical Analysis :

- Domino Reactions : Yields >70% are achievable with ionic liquids ([bmim]BF₄) but drop to <50% in conventional solvents due to poor cyclization efficiency .

- Metal-Free Methods : Acid-catalyzed routes (e.g., HCl/EtOH) may suffer from over-oxidation, reducing dihydroquinolinone purity. Use reducing agents (e.g., NaBH₄) post-cyclization to mitigate this .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in photochemical studies?

- Guidelines :

- Standardize UV light intensity (e.g., Tungram HGO 125 W lamp) and wavelength filters.

- Use quartz cells for irradiation to avoid UV absorption by glass.

- Quench reactions with radical scavengers (e.g., TEMPO) to confirm radical intermediates .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCCOFMBOJBRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587801 | |

| Record name | 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155370-03-9 | |

| Record name | 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.